Isopropylamphetamine

Catalog No.
S13296685
CAS No.
33236-69-0
M.F
C12H19N
M. Wt
177.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropylamphetamine

CAS Number

33236-69-0

Product Name

Isopropylamphetamine

IUPAC Name

1-phenyl-N-propan-2-ylpropan-2-amine

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

InChI

InChI=1S/C12H19N/c1-10(2)13-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3

InChI Key

PJXXJRMRHFYMEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)CC1=CC=CC=C1

Isopropylamphetamine is a psychostimulant belonging to the substituted amphetamine class, characterized by its isopropyl group. This compound was first synthesized by a research team at Astra Läkemedel AB. The chemical formula for isopropylamphetamine is C12H19NC_{12}H_{19}N, with a molar mass of approximately 177.291 g/mol. Notably, the presence of the isopropyl moiety reduces the stimulant activity compared to other amphetamines but significantly increases the duration of its action, making it less appealing for recreational use .

Typical of amines, including acid-base reactions that neutralize acids to form salts and water. These reactions are exothermic, releasing heat during the process. Furthermore, it can participate in metabolic pathways such as deamination and N-dealkylation, which are significant in its metabolism within the human body. The tertiary hydrogen in the isopropyl group plays a crucial role in these metabolic processes, influencing the rate at which the compound is broken down .

The synthesis of isopropylamphetamine typically involves alkylation reactions where an appropriate precursor undergoes a reaction with isopropyl halides in the presence of a base. Common methods include:

  • Alkylation of Amphetamine: Reacting amphetamine with isopropyl bromide in a basic medium.
  • Reductive Amination: Using ketones or aldehydes with isopropylamine and reducing agents.

These methods highlight the versatility in creating substituted amphetamines while allowing for variations in yield and purity based on conditions used during synthesis .

Research into interaction studies involving isopropylamphetamine has focused on its metabolic pathways and effects on neurotransmitter systems. Studies have shown that it exhibits differential metabolism rates compared to other substituted amphetamines, leading to varying levels of efficacy and safety profiles. The compound's interactions with cytochrome P450 enzymes are significant as they influence its pharmacokinetics and potential drug-drug interactions .

Isopropylamphetamine can be compared with several similar compounds within the amphetamine class. Here are some notable examples:

Compound NameStructure TypeStimulant ActivityDuration of ActionUnique Features
AmphetamineSimple alkyl amineHighShortClassic stimulant used for ADHD treatment
MethylamphetamineMethyl-substitutedHighModerateKnown for strong stimulant effects
EthylamphetamineEthyl-substitutedModerateModerateLess potent than amphetamine
2,5-Dimethoxy-4-isopropylamphetaminePsychedelic variantVariableLongExhibits psychedelic properties

Isopropylamphetamine stands out due to its unique balance between reduced stimulant activity and prolonged duration of action, making it distinct from more commonly used stimulants like amphetamine and methylamphetamine .

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

177.151749610 g/mol

Monoisotopic Mass

177.151749610 g/mol

Heavy Atom Count

13

UNII

8XR4H66ACF

Wikipedia

Isopropylamphetamine

Dates

Last modified: 08-10-2024

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